2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid
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Overview
Description
2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid is a complex organic compound characterized by the presence of fluorine, iodine, and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid with appropriate halogenating agents under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling reagents like boronic acids . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzo[d][1,3]dioxole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The presence of fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylbenzo[d][1,3]dioxole-4-carboxylic acid
- 2,2-Difluorobenzo[d][1,3]dioxole-4-carboxylic acid
Uniqueness
2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid is unique due to the simultaneous presence of fluorine and iodine atoms, which impart distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C9H5F2IO4 |
---|---|
Molecular Weight |
342.03 g/mol |
IUPAC Name |
2,2-difluoro-6-iodo-4-methyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F2IO4/c1-3-6(8(13)14)4(12)2-5-7(3)16-9(10,11)15-5/h2H,1H3,(H,13,14) |
InChI Key |
CPUVLJJIIUIFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)I)OC(O2)(F)F |
Origin of Product |
United States |
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